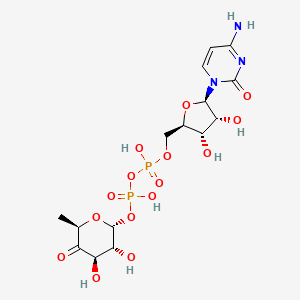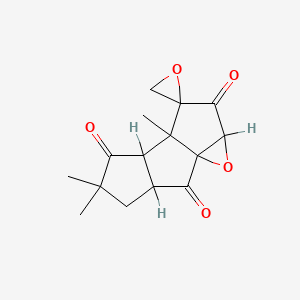
1,3-Benzenedithiol
Descripción general
Descripción
1,3-Benzenedithiol, also known as benzene-1,3-dithiol, is an organic compound with the molecular formula C6H6S2. It consists of a benzene ring substituted with two thiol groups (-SH) at the 1 and 3 positions. This compound is known for its distinctive odor and is used in various chemical applications due to its unique properties .
Mecanismo De Acción
C6H6S2C_6H_6S_2C6H6S2
. The compound has a variety of applications in the field of chemistry. However, the specific mechanism of action, including its primary targets and the biochemical pathways it affects, is not well-documented in the available literature. Here is a general overview based on the limited information available:Biochemical Pathways
It has been used for the improvement of power conversion efficiency in cadmium selenide nanorods/poly (3-hexylthiophene) hybrid solar cells , suggesting that it may play a role in energy transfer processes.
Análisis Bioquímico
Biochemical Properties
1,3-Benzenedithiol plays a crucial role in biochemical reactions, particularly in the formation of metal-thiolate complexes. It interacts with various enzymes, proteins, and other biomolecules through its thiol groups. These interactions often involve the formation of disulfide bonds or coordination with metal ions. For instance, this compound can bind to metal ions such as zinc and copper, forming stable complexes that are essential in enzymatic functions and structural stability of proteins .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of thiol-dependent enzymes and proteins. This compound can also impact gene expression by altering the redox state of the cell, leading to changes in the activity of transcription factors and other regulatory proteins. Additionally, this compound can influence cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This compound can also act as a reducing agent, altering the redox state of cellular components and affecting gene expression. Furthermore, this compound can bind to metal ions, forming complexes that modulate the activity of metalloenzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of oxidizing agents. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the activity of certain enzymes and protecting cells from oxidative stress. At high doses, this compound can be toxic, leading to adverse effects such as enzyme inhibition, cellular damage, and even cell death. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with thiol-dependent enzymes. It can participate in redox reactions, acting as a reducing agent and influencing the levels of various metabolites. This compound can also affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating the overall metabolic flux in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via thiol transporters and accumulate in specific cellular compartments. The distribution of this compound within tissues can also be influenced by its binding to plasma proteins and other biomolecules .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function can be affected by its subcellular localization, as it can interact with different sets of proteins and enzymes in each compartment. Post-translational modifications, such as the formation of disulfide bonds, can also direct this compound to specific organelles, influencing its biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzenedithiol can be synthesized through several methods. One common method involves the reaction of 1,3-dibromobenzene with thiourea, followed by hydrolysis to yield this compound. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or water .
Industrial Production Methods
In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenedithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiolates.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides can react with this compound under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzenedithiol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and as a stabilizer in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,2-dithiol: Similar structure but with thiol groups at the 1 and 2 positions.
Benzene-1,4-dithiol: Thiol groups at the 1 and 4 positions.
1,4-Benzenedimethanethiol: Contains methanethiol groups instead of thiol groups.
Uniqueness
1,3-Benzenedithiol is unique due to the specific positioning of its thiol groups, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure allows it to form specific types of complexes and participate in reactions that its isomers may not .
Propiedades
IUPAC Name |
benzene-1,3-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOASCVFHSYHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031564 | |
| Record name | 1,3-Benzenedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-04-0 | |
| Record name | 1,3-Benzenedithiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,3-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide](/img/structure/B1198243.png)






![Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)-](/img/structure/B1198254.png)
![4-Ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1198255.png)
![1-Chloro-2-[1-(4-chlorophenyl)ethenyl]benzene](/img/structure/B1198257.png)

![1-[4-(5-methyl-1H-imidazol-1-yl)-2-butynyl]-2-pyrrolidinone](/img/structure/B1198262.png)

